![molecular formula C8H14N4 B1393064 3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 952182-05-7](/img/structure/B1393064.png)
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
“3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the linear formula C10H15O2N3 . It is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine platform .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 . The mixture is then reacted with palladium/carbon and an ethanol solution of the compound under the protection of nitrogen in a high-pressure kettle .Molecular Structure Analysis
The molecular structure of “this compound” is based on the [1,2,4]triazolo[4,3-a]pyrazine platform . This platform has been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .Chemical Reactions Analysis
The chemical reactions involving “this compound” include its synthesis from 2-chloropyrazine and hydrazine hydrate . It can also be involved in the formation of N-nitroso-triazolopyrazine, a type of N-nitrosamine .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
A range of methods for synthesizing derivatives of triazolo[4,3-a]pyrazine have been developed. For instance, Lee et al. (1989) described a novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines, highlighting the simplicity and efficiency of the process (Lee, Kim, Um, & Park, 1989).
Chemical Modification for Enhanced Properties
Raveesha et al. (2020) synthesized a variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, showcasing their potential anti-cancer properties. This work underscores the versatility of these compounds in medicinal chemistry (Raveesha, Kumar, & Prasad, 2020).
Intermediates in Drug Synthesis
Zhang et al. (2019) reported on the synthesis of 3,8-dichloro-[1,2,4] triazolo[4,3-a]pyrazine, an important intermediate in the creation of small molecule anticancer drugs (Zhang, Liu, Zhang, Tan, & Zheng, 2019).
Applications in Drug Development
Anticancer Research
The derivatives of triazolo[4,3-a]pyrazine have been extensively studied for their anticancer properties. As exemplified by Raveesha et al. (2020), these compounds show significant antiproliferative action against human colon cancer cell lines, suggesting their potential as therapeutic agents (Raveesha, Kumar, & Prasad, 2020).
Development of P2X7 Receptor Antagonists
Letavic et al. (2017) highlighted the synthesis and characterization of triazolo[4,3-a]pyrazine derivatives as potent P2X7 antagonists. These compounds have suitable properties for CNS penetration, indicating their potential in neurological therapeutics (Letavic et al., 2017).
Anticonvulsant Activity
Kelley et al. (1995) synthesized and tested various substituted triazolo[4,3-a]pyrazines for anticonvulsant activity, demonstrating their potential in treating seizures (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).
Other Applications
Development of Antimicrobial Agents
Various derivatives of triazolo[4,3-a]pyrazine have been synthesized and evaluated for their antimicrobial properties, as seen in the work of Hassan et al. (2013), who explored their effectiveness against different bacteria and fungi (Hassan, 2013).
Energetic Materials
Sheremetev et al. (2016) developed a one-pot synthesis of furazano[3,4-e]di([1,2,4]triazolo)[4,3-a:3',4'-c]pyrazines, highlighting their potential as explosive and propellant ingredients (Sheremetev, Korolev, Potemkin, Aleksandrova, Palysaeva, Hoang, Sinditskii, & Suponitsky, 2016).
Future Directions
The [1,2,4]triazolo[4,3-a]pyrazine platform, which includes “3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine”, has been identified as a promising platform for further derivatization in order to discover novel receptor agonists and antagonists . The potential of further synthetic application of the library members for medicinally oriented synthesis has been shown .
Mechanism of Action
Target of Action
The primary targets of 3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific details about how such factors impact the action of this compound are currently unavailable .
properties
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-6(2)8-11-10-7-5-9-3-4-12(7)8/h6,9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVMFESFZBIMBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680586 | |
Record name | 3-(Propan-2-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952182-05-7 | |
Record name | 5,6,7,8-Tetrahydro-3-(1-methylethyl)-1,2,4-triazolo[4,3-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Propan-2-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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